molecular formula C12H20ClNO3 B2875189 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 2411202-02-1

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one

Cat. No. B2875189
CAS RN: 2411202-02-1
M. Wt: 261.75
InChI Key: ASDIRSJDMYTPSX-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one, also known as CDAP, is a chemical compound that has been synthesized for various scientific research applications. CDAP is a spirocyclic ketone that has shown potential as a versatile building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is not well understood. However, studies have shown that this compound can form covalent bonds with nucleophiles, such as amines and thiols, through its ketone group. This reactivity makes this compound a useful tool for the synthesis of various biologically active molecules.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound can inhibit the growth of cancer cells and exhibit antiviral activity.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is its versatility as a building block for the synthesis of various biologically active molecules. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its reactivity with nucleophiles, which can make it difficult to handle in certain lab experiments.

Future Directions

There are several potential future directions for 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one research. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of this compound's mechanism of action and its potential as a therapeutic agent for cancer and viral infections. Additionally, this compound's reactivity with nucleophiles could be further explored for the synthesis of novel chiral compounds.

Synthesis Methods

The synthesis of 2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one involves the reaction of 2-chloro-1-propanol with 1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-one in the presence of a base catalyst. The resulting this compound product can be purified through recrystallization or column chromatography.

Scientific Research Applications

2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one has been used as a building block for the synthesis of various biologically active molecules, such as antitumor agents, antiviral agents, and antibiotics. This compound has also been used as a reagent for the synthesis of chiral compounds, such as chiral amino acids and chiral alcohols.

properties

IUPAC Name

2-chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-8-6-14(11(15)9(2)13)7-12(17-8)4-5-16-10(12)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDIRSJDMYTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCOC2C)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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